4-Nitroindol

Descripción general

Descripción

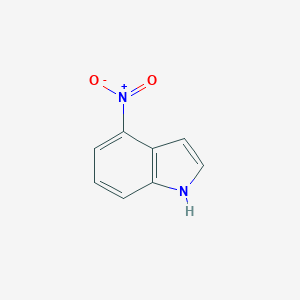

4-Nitroindole is an aromatic heterocyclic organic compound that consists of a benzene ring fused to a pyrrole ring with a nitro group at the fourth position. This compound is a derivative of indole, which is a significant structural motif in natural products, pharmaceuticals, and bioactive molecules. 4-Nitroindole is known for its diverse applications in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Nitroindole serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives exhibit notable biological activities, particularly in cancer treatment and receptor binding.

Key Findings:

- Anticancer Activity: A study demonstrated that 4-nitro-1H-indole-carboxaldehyde (NICA) exhibits cytotoxic effects against A549 lung cancer cells. Molecular docking analyses indicated that NICA has a strong inhibitory action against RAS proteins implicated in cancer progression .

- Melatonin Receptor Ligands: Research identified 4-nitroindole derivatives with high affinity for melatonin receptors, particularly the MT3 subtype. These ligands could elucidate the physiological roles of melatonin and aid in developing selective radioligands for therapeutic applications .

Analytical Chemistry

4-Nitroindole is utilized in various analytical techniques, especially in the detection and quantification of contaminants.

Applications:

- Matrix-Assisted Laser Desorption/Ionization (MALDI): Nitroindole derivatives are used as matrices to enhance ionization efficiency in MALDI, facilitating the analysis of complex mixtures. This method allows for the detection of low concentrations of pollutants like PFOS in water samples .

- Detection of 4-Nitrophenol: The compound is involved in developing sensors for detecting 4-nitrophenol (4-NP), a toxic environmental pollutant. Various organic materials have been synthesized to selectively detect 4-NP using electrochemical methods and fluorescence-based sensors .

Material Science

In material science, 4-nitroindole derivatives are explored for their unique properties that enhance material performance.

Key Applications:

- Optoelectronic Materials: Research indicates that nitroindole compounds can be integrated into organic semiconductors due to their favorable electronic properties, which may lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Dyes and Pigments: As an intermediate, 4-nitroindole contributes to synthesizing synthetic dyes, which are essential in textile and coating industries .

Data Table: Applications of 4-Nitroindole

Case Studies

Case Study 1: Anticancer Potential

A study on NICA revealed its potential as a lung cancer treatment candidate due to its cytotoxicity against A549 cells and ability to inhibit RAS proteins. The findings underscore the importance of nitroindole derivatives in drug development targeting specific cancer pathways .

Case Study 2: Environmental Monitoring

The use of nitroindole derivatives as MALDI matrices has shown promise in environmental monitoring applications. Their ability to enhance ionization efficiency allows for the detection of trace contaminants such as PFOS, demonstrating their utility in ensuring water safety .

Mecanismo De Acción

Target of Action

4-Nitroindole, like other indole derivatives, has unique properties of mimicking peptide structures and reversible binding to enzymes . These properties make it of great value in the regulation of plant growth. Indole compounds stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .

Mode of Action

The interaction of 4-Nitroindole with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . The compound binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This recognition triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes .

Biochemical Pathways

Indole compounds affect various biochemical pathways. They act as catalysts to activate the immune system, making it better defend against agricultural pests and diseases . Within plants, the induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced , resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .

Result of Action

The result of 4-Nitroindole’s action is the enhanced growth and disease resistance of plants . By stimulating root and fruit formation and activating the plant’s immune system, 4-Nitroindole helps plants better defend against biotic and abiotic factors harmful to them .

Análisis Bioquímico

Biochemical Properties

4-Nitroindole plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

It is known that indole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in the synthesis of other compounds, suggesting that it has a certain level of stability .

Metabolic Pathways

4-Nitroindole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that indole compounds can interact with various transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Nitroindole involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide. This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to yield 4-Nitroindole .

Industrial Production Methods: The industrial production of 4-Nitroindole typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safe reagents and mild conditions is emphasized to minimize the production of byproducts and ensure the safety of the process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitroindole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.

Cycloaddition Reactions: 4-Nitroindole can participate in cycloaddition reactions to form diverse heterocyclic frameworks.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Reduction: Iron protochloride in acetic acid/toluene is commonly used.

Cycloaddition: Various dienophiles and dipolarophiles are used under mild conditions.

Major Products:

Reduction: 4-Aminoindole.

Cycloaddition: Complex heterocyclic compounds such as tetrahydrocarbazoles and indolines.

Comparación Con Compuestos Similares

- 3-Nitroindole

- 5-Nitroindole

- 6-Nitroindole

- 7-Nitroindole

Comparison: 4-Nitroindole is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitroindole isomers, 4-Nitroindole exhibits distinct electrophilic substitution patterns and reduction behavior . Its specific placement of the nitro group also affects its interaction with enzymes and receptors, making it a valuable compound in medicinal chemistry and organic synthesis.

Actividad Biológica

4-Nitroindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of 4-Nitroindole

4-Nitroindole is an indole derivative characterized by the presence of a nitro group at the 4-position. This structural modification enhances its reactivity and biological activity compared to unsubstituted indole. The compound has been investigated for various pharmacological effects, including anti-inflammatory, anticancer, and neuropharmacological activities.

The biological activity of 4-nitroindole is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Nitric Oxide Synthase (iNOS) : Research indicates that nitro-substituted compounds can inhibit iNOS, a key enzyme involved in the production of nitric oxide (NO), which is linked to inflammation and cancer progression .

- Reactive Oxygen Species Generation : Studies have shown that 4-nitroindole derivatives can induce the generation of reactive oxygen species (ROS), leading to antiproliferative effects in cancer cells .

- Binding Affinity for Serotonin Receptors : Certain derivatives exhibit high selectivity for serotonin receptors (5-HT2A and 5-HT2C), indicating potential use in treating mood disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-nitroindole derivatives. For instance, a series of synthesized compounds demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa. The most effective derivatives had IC50 values ranging from 5.08 μM to 5.89 μM, indicating their potency in inhibiting cell growth .

Table 1: Antiproliferative Activity of 4-Nitroindole Derivatives

| Compound ID | IC50 (μM) | Cell Line |

|---|---|---|

| 5 | 5.08 ± 0.91 | HeLa |

| 7 | 5.89 ± 0.73 | HeLa |

Anti-inflammatory Effects

4-Nitroindole has also been studied for its anti-inflammatory properties. Compounds derived from it have shown promising results in inhibiting pro-inflammatory cytokines such as COX-2 and TNF-α, which are crucial in inflammatory responses .

Case Study: Inhibition of iNOS

A study demonstrated that certain nitrobenzamide derivatives, including those based on 4-nitroindole, effectively inhibited iNOS activity, leading to reduced levels of NO and associated inflammatory markers .

Pharmacokinetics and Toxicology

While the therapeutic potential of 4-nitroindole is promising, concerns regarding its toxicity due to the nitro group must be addressed. The nitro group is often considered a structural alert due to its potential toxicity; however, modifications can enhance selectivity and reduce adverse effects .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 4-nitroindole and its derivatives. Potential future studies could focus on:

- Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological profiles of new derivatives.

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Clinical Trials : To evaluate therapeutic applications in humans.

Propiedades

IUPAC Name |

4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVZKLJDKGRZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197243 | |

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-97-5 | |

| Record name | 4-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common synthetic route for 4-Nitroindole?

A1: 4-Nitroindole can be synthesized from 2-methyl-3-nitroaniline through a multi-step process. First, 2-methyl-3-nitroaniline reacts with triethyl orthoformate in the presence of p-toluenesulfonic acid to yield Ethyl 2-methyl-3-nitrophenylformimidate. This intermediate then reacts with potassium ethoxide and diethyl oxalate to produce 4-nitroindole. [] Alternative methods utilize the nitration of indole derivatives under specific reaction conditions. [, , ]

Q2: What are the structural characteristics of 4-Nitroindole?

A2: Spectroscopic data, including IR spectroscopy, is crucial in confirming the structure of 4-Nitroindole. [] While the provided abstracts do not detail specific spectroscopic peaks, the presence of characteristic nitro group and indole ring vibrations would be expected in the IR spectrum. Further structural confirmation can be achieved through NMR spectroscopy and mass spectrometry.

Q3: How does the nitro group influence the reactivity of 4-Nitroindole?

A3: The nitro group is a strong electron-withdrawing group, significantly impacting the reactivity of the indole ring. This electron-withdrawing effect makes the 4-position less nucleophilic and more susceptible to electrophilic attack. This property has been exploited in various synthetic transformations, including N-alkylation reactions. []

Q4: What are some notable applications of 4-Nitroindole and its derivatives?

A4: 4-Nitroindole derivatives have shown potential in medicinal chemistry as 5-HT2A receptor antagonists. [] Additionally, they serve as key intermediates in the synthesis of more complex heterocyclic systems, such as indoloquinoline alkaloids, found in various marine and terrestrial organisms with diverse biological activities. [] Furthermore, thaxtomin C, a natural product containing a 4-nitroindole moiety, exhibits potent herbicidal activity. []

Q5: How does the position of the nitro group affect the properties of nitroindoles?

A5: The position of the nitro group on the indole ring significantly influences its properties. For instance, studies on the electropolymerization of nitroindole isomers revealed that while poly(5-nitroindole) and poly(6-nitroindole) readily formed nanowires, poly(7-nitroindole) resulted in a dense structure, and poly(4-nitroindole) formation failed. These structural differences directly impacted their electrochemical properties and capacitance performance, highlighting the importance of positional isomerism. []

Q6: How do structural modifications on 4-Nitroindole affect its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 4-nitroindole scaffold influence its biological activity. For instance, in the development of thaxtomin analogues as herbicides, it was observed that the 4-nitroindole moiety was essential for phytotoxicity. [] In contrast, modifications to the diketopiperazine ring, such as the presence of benzyl or m-hydroxybenzyl substituents, significantly influenced their efficacy. [] These findings demonstrate the importance of systematic SAR studies in optimizing the desired biological activity of 4-nitroindole derivatives.

Q7: Are there any challenges in developing 4-Nitroindole derivatives as drug candidates?

A7: While 4-Nitroindole derivatives hold promise as bioactive compounds, challenges remain in their development as drug candidates. One potential concern is the nitro group's metabolic activation to reactive intermediates that could lead to toxicity. [Not directly mentioned in the abstracts but a general concern with nitroaromatic compounds]. Addressing this would require careful structural modifications and thorough toxicological evaluations.

Q8: What are some exciting avenues for future research on 4-Nitroindole?

A8: Future research on 4-nitroindole could focus on developing milder and more environmentally friendly synthetic methods. Exploring the use of continuous flow chemistry or biocatalytic approaches could offer sustainable alternatives. Additionally, expanding the SAR studies to explore the effects of diverse substituents and their spatial arrangements on the biological activity of 4-nitroindole derivatives would pave the way for designing compounds with improved potency and selectivity.

Q9: How can computational chemistry contribute to research on 4-Nitroindole?

A9: Computational chemistry can play a significant role in accelerating the research and development of 4-nitroindole derivatives. Developing accurate QSAR models based on experimental data can guide the design of novel analogues with improved biological activity. [] Molecular docking simulations can predict the binding modes of these compounds with their target proteins, offering valuable insights into the molecular basis of their activity and guiding further optimization efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.